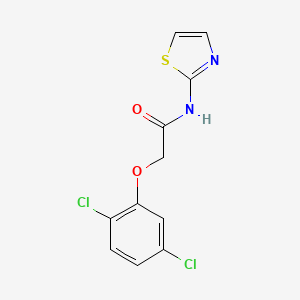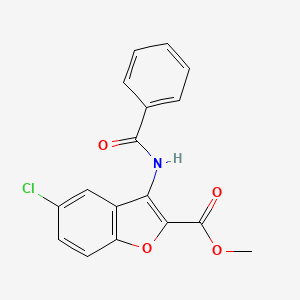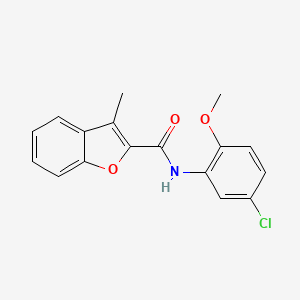
4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves one-pot reactions under base conditions, providing excellent yields, short reaction times, and high purity. For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized through such a method, demonstrating the efficiency of synthesizing sulfonamide derivatives (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonds, which stabilize their structure. For example, the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide are stabilized by such hydrogen bonds, forming chains of molecules (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in various chemical reactions. For instance, the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produces both 4-chloronitrosobenzene and 4-chloronitrobenzene, demonstrating their reactive nature under certain conditions (Miller & Crosby, 1983).
Physical Properties Analysis
The crystal structure analysis of benzenesulfonamide derivatives reveals significant insights into their physical properties. For example, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide showed a V-shape molecule with substituted benzene rings making a dihedral angle, illustrating the compound's molecular geometry and packing in the crystal lattice (Kobkeatthawin et al., 2017).
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies have shown that derivatives of benzenesulfonamide, including those with chloro and dichlorophenyl groups, exhibit extensive intra- and intermolecular hydrogen bonding, forming chains of molecules that are stabilized by these interactions. Such compounds are noted for their potential in medicinal applications due to their novel compound structures (Siddiqui et al., 2008). Additionally, the crystal structure of these compounds reveals interesting aspects of their molecular geometry, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Kobkeatthawin et al., 2017).
Medicinal Chemistry and Bioactivity
Sulfonamide derivatives have been synthesized and characterized for their biological potential, including enzyme inhibition and antioxidant properties. For instance, the enzyme inhibition potential of sulfonamide Schiff bases against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes demonstrates their potential as therapeutic agents (Kausar et al., 2019). Another study focuses on the antimicrobial and anti-HIV activity of benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, indicating their potential in addressing infectious diseases (Iqbal et al., 2006).
Enzyme Inhibition and Biochemical Studies
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes highlight the significance of these compounds in biochemical research. These studies provide insight into the potential therapeutic applications of such derivatives in treating conditions related to enzyme dysregulation (Gul et al., 2016).
Chemical Sensing and Environmental Applications
Benzenesulfonamide derivatives have also been explored for their application in chemical sensing, such as the selective detection of Sn2+ ions in aqueous solutions. This research has implications for environmental monitoring and the development of novel sensors for detecting heavy metals (Ravichandiran et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVIJIPGRMWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)


![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)


![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)
![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)
